Cas no 1006464-87-4 ((4-fluorophenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine)

(4-fluorophenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine structure
1006464-87-4 structure
Product Name:(4-fluorophenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine
CAS No:1006464-87-4
MF:C12H14FN3
MW:219.258065700531
MDL:MFCD04968191
CID:2621210
PubChem ID:19618916
Update Time:2025-04-21

(4-fluorophenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • (4-fluorophenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine
    • [(4-fluorophenyl)methyl][(1-methylpyrazol-4-yl)methyl]amine
    • N-(4-FLUOROBENZYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
    • BBL039823
    • STK349388
    • EN300-229179
    • N-(4-Fluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine
    • 1006464-87-4
    • DTXSID001182324
    • 1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
    • AKOS000262438
    • N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-methanamine
    • GQB46487
    • 1-(4-fluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine
    • [(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
    • CS-0440144
    • MDL: MFCD04968191
    • Inchi: 1S/C12H14FN3/c1-16-9-11(8-15-16)7-14-6-10-2-4-12(13)5-3-10/h2-5,8-9,14H,6-7H2,1H3
    • InChI Key: YZHWFPAIKFCNCX-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CNCC1C=NN(C)C=1

Computed Properties

  • Exact Mass: 219.117
  • Monoisotopic Mass: 219.117
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.8A^2
  • XLogP3: 1.2

Experimental Properties

  • PSA: 29.85000
  • LogP: 2.23990

(4-fluorophenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine Pricemore >>

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